![molecular formula C14H10Br2N2O B13089075 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone typically involves the reaction of 2-bromo-1-phenylethanone with 4-bromophenylhydrazine under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound
Chemical Reactions Analysis
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. The compound's hydrazone functionality is known to exhibit biological activity, making it a subject of interest in drug development.
Case Study: Anti-Cancer Activity
Research indicates that derivatives of hydrazones can demonstrate significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar to 2-bromo derivatives have shown promising results against colon (HT29), lung (A549), and cervical (HeLa) cancer cells, suggesting a potential pathway for developing new anticancer therapies .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, which are crucial in constructing various pharmaceuticals and agrochemicals.
Table: Synthetic Routes Utilizing this compound
Reaction Type | Product | Reference |
---|---|---|
Nucleophilic Substitution | Various phenyl derivatives | |
Condensation Reactions | Hydrazone derivatives | |
Coupling Reactions | Biologically active compounds |
Materials Science
The compound's unique structural properties allow it to be explored in materials science, particularly in the development of novel polymers or as a component in organic light-emitting diodes (OLEDs). Its ability to form stable complexes can enhance the performance of materials used in electronic applications.
Case Study: OLED Applications
Research into similar brominated compounds has shown that they can improve the efficiency and stability of OLEDs, indicating that this compound may have similar potential .
Mechanism of Action
The mechanism of action of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity . The specific pathways involved depend on the biological context and the nature of the target proteins.
Comparison with Similar Compounds
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone can be compared with other similar compounds, such as:
2-Bromo-2-phenylacetic acid: This compound has a similar bromine-containing structure but lacks the hydrazone moiety.
4’-Bromo-2,2,2-trifluoroacetophenone: This compound contains a bromine atom and a trifluoromethyl group, making it structurally similar but functionally different.
2-Bromo-4-methoxyacetophenone: This compound has a bromine atom and a methoxy group, differing in its functional groups and reactivity.
The uniqueness of this compound lies in its hydrazone moiety, which imparts specific reactivity and biological activity not found in the other compounds mentioned.
Biological Activity
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone, also known by its CAS number 76458-91-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is C14H10Br2N2O. The structure features a hydrazone functional group, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives showed that modifications in the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was essential for antimicrobial efficacy .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Thiazole Derivative A | 93.7 | Antibacterial |
Thiazole Derivative B | 46.9 | Antibacterial |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been widely studied. A related compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the phenyl rings plays a crucial role in enhancing cytotoxicity .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | TBD |
Benzoylbenzophenone Thiosemicarbazone Analogues | PC-3ML | 5 |
Isatin Thiosemicarbazones | K562 | 10 |
The mechanism of action for compounds like this compound often involves interaction with cellular targets that lead to apoptosis in cancer cells. Studies have shown that such compounds can induce mitochondrial dysfunction and promote cell death through apoptotic pathways .
Case Studies
- Thiosemicarbazones : A series of thiosemicarbazones were synthesized, showing varying degrees of cytotoxicity against K562 cells. The presence of specific substituents influenced their ability to induce apoptosis and cell death .
- Hydrazone Derivatives : Research on hydrazone derivatives indicated that structural modifications could significantly impact their biological activities, with certain derivatives showing enhanced efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C14H10Br2N2O |
---|---|
Molecular Weight |
382.05 g/mol |
IUPAC Name |
(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide |
InChI |
InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14- |
InChI Key |
QWAIDHUVNWGWNK-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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